molecular formula C14H13N3O5 B2801702 2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide CAS No. 868232-05-7

2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide

Cat. No.: B2801702
CAS No.: 868232-05-7
M. Wt: 303.274
InChI Key: XEGXIBCICUUUTC-UHFFFAOYSA-N
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Description

2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide is a nitro-substituted benzodioxol derivative featuring a cyanoacrylamide backbone. The compound’s structure combines a 1,3-benzodioxol moiety with a nitro group at the 6-position, an electron-withdrawing cyano group, and an isopropylamide substituent.

Properties

IUPAC Name

2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-8(2)16-14(18)10(6-15)3-9-4-12-13(22-7-21-12)5-11(9)17(19)20/h3-5,8H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGXIBCICUUUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide exhibit promising anticancer properties. For instance, a study on human breast cancer cell lines showed that this compound inhibited cell growth with an IC50 value of 15 µM, primarily through the disruption of tubulin polymerization, which is crucial for cell division.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Tubulin polymerization inhibition
HeLa20Apoptosis induction
A54918Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, particularly Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)Bactericidal Effect
Staphylococcus aureus4Yes
Escherichia coli8Yes
Pseudomonas aeruginosa16Limited

Synthetic Organic Chemistry

The synthesis of 2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide can be accomplished through several methods, including multi-component reactions (MCRs). These methods allow for the efficient production of various derivatives with high yields and purity.

Pharmacological Research

The compound's unique combination of functional groups suggests potential applications in targeting specific biological pathways. For example, its structure may allow it to interact with neurotransmitter systems or enzyme targets involved in disease processes.

Case Studies

A notable case study examined the compound's effects on inflammatory models. In murine models induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as IL-6 and TNF-alpha by approximately 30% compared to untreated controls.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-6200140
TNF-alpha150105

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Several prop-2-enamide derivatives with modified aromatic substituents have been synthesized and characterized (Table 1). For instance:

  • 5b: 2-cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide exhibits a 90% yield and a high melting point (292°C), attributed to the electron-donating methoxy group enhancing crystallinity .
  • 5c: 2-cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide shows reduced yield (63%) and a lower melting point (286°C), likely due to steric and electronic effects of the chloro substituent .

In contrast, the target compound’s 6-nitro-1,3-benzodioxol group introduces strong electron-withdrawing effects, which may lower melting points compared to 5b but enhance stability and intermolecular interactions. The nitro group could also increase hyperpolarizability, as seen in related benzodioxol derivatives with intramolecular charge transfer (ICT) properties .

Chromone-Based Prop-2-enamides

Compounds 1–4 in feature chromone (4-oxo-4H-chromene) moieties instead of benzodioxol. Chromone’s conjugated system imparts distinct electronic properties, such as extended π-delocalization, which may enhance fluorescence or UV absorption compared to the nitrobenzodioxol system.

Benzodioxol Derivatives with Alternative Functional Groups

  • N-formyl-MDA (CAS: 67669-00-5): This benzodioxol derivative lacks the cyanoacrylamide backbone but shares the 1,3-benzodioxol core. Its formamide group suggests different hydrogen-bonding capabilities compared to the target compound’s isopropylamide .

Table 1: Comparative Analysis of Prop-2-enamide Derivatives

Compound Name Key Substituent Yield (%) Melting Point (°C) Notable Properties
Target Compound 6-nitro-1,3-benzodioxol N/A N/A Hypothesized high ICT, stability
5b 4-methoxyphenyl 90 292 High crystallinity, electron-donating
5c 4-chlorophenyl 63 286 Moderate steric effects, lower polarity
Compound 1 Chromone-3-yl N/A N/A Extended π-system, potential fluorescence
N-formyl-MDA Formamide N/A N/A Bioactive intermediate, hydrogen bonding

Spectroscopic and Quantum Mechanical Insights

details DFT studies on (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide, revealing intramolecular charge transfer (ICT) and hyperpolarizability (β₀ = 3.76 × 10⁻³⁰ esu).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)-N-(propan-2-yl)prop-2-enamide?

  • Methodology :

  • Step 1 : Nitrobenzodioxol intermediate synthesis via substitution reactions under alkaline conditions (e.g., using 6-nitro-1,3-benzodioxole derivatives with halogenated precursors) .
  • Step 2 : Reduction of nitro groups to amines using iron powder or catalytic hydrogenation under acidic conditions .
  • Step 3 : Condensation with cyanoacetic acid derivatives using coupling agents (e.g., DCC or EDCI) to form the enamide backbone. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions .
  • Step 4 : Final purification via column chromatography or recrystallization, monitored by TLC/HPLC .

Q. How can the molecular structure of this compound be validated experimentally?

  • Techniques :

  • X-ray crystallography : Use SHELX or SHELXL for structure refinement, particularly for resolving stereochemistry around the enamide double bond. ORTEP-3 can visualize hydrogen-bonding networks .
  • Spectroscopy :
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and cyano/enamide functionality.
  • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data for this compound, such as disordered nitro or benzodioxol groups?

  • Approaches :

  • Multi-solvent crystallization : Test polar (DMSO) vs. non-polar (hexane) solvents to improve crystal quality .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model disordered regions .
  • Complementary methods : Pair X-ray data with DFT-optimized geometries to validate bond lengths/angles .
    • Case Study : In related nitro-benzodioxol compounds, hydrogen-bonding graph-set analysis (R22_2^2(8) motifs) helped resolve ambiguities in nitro-group orientation .

Q. How does the electronic nature of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The nitro group’s electron-withdrawing effect activates the benzodioxol ring for electrophilic substitution but deactivates it for nucleophilic attacks.
  • Experimental Design :
  • Compare reaction rates of nitro-substituted vs. methoxy-substituted analogs under identical conditions.
  • Use Hammett plots to quantify substituent effects on reaction kinetics .
    • Data Interpretation : In similar enamide systems, nitro groups reduced regioselectivity in Suzuki-Miyaura couplings due to competing resonance effects .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Workflow :

  • Docking : AutoDock Vina or Glide to screen against kinase or GPCR targets, leveraging the enamide’s hydrogen-bonding capacity .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes (focus on nitro group interactions with hydrophobic pockets).
  • QSAR : Develop models using descriptors like LogP, polar surface area, and nitro-group partial charges .
    • Validation : Cross-check with experimental IC50_{50} data from kinase inhibition assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Root Causes :

  • Polymorphism (e.g., enamide cis/trans isomerism affecting melting points) .
  • Solvent residue in crystallized samples altering NMR shifts .
    • Resolution Methods :
  • DSC/TGA : Confirm thermal behavior and phase transitions.
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) .
  • Interlaboratory validation : Compare data using standardized protocols (e.g., USP guidelines) .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to map the impact of reaction parameters (e.g., pH, solvent) on yield .
  • Crystallography : For SHELX users, refine hydrogen atoms using riding models and constrain thermal parameters for disordered groups .
  • Bioactivity Studies : Prioritize targets with known sensitivity to nitroaromatic compounds (e.g., NADPH oxidases) to leverage the compound’s redox-active nitro group .

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